molecular formula C13H10BrN3O2S B13665039 2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine

2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13665039
M. Wt: 352.21 g/mol
InChI Key: OJCRYSDECWWDES-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features a pyrrolo[2,3-b]pyrazine core substituted with a bromo group, a methyl group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step organic synthesis. One common method involves the bromination of a precursor pyrrolo[2,3-b]pyrazine compound, followed by the introduction of the phenylsulfonyl group under specific reaction conditions. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonylating agents like phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the sulfur atom in the phenylsulfonyl group.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions, agents like hydrogen peroxide or sodium borohydride may be employed.

    Catalysts: For coupling reactions, palladium catalysts are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with molecular targets and pathways within biological systems. The phenylsulfonyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity for its targets. The bromo and methyl groups can also modulate the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the bromo, methyl, and phenylsulfonyl groups on the pyrrolo[2,3-b]pyrazine core makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C13H10BrN3O2S

Molecular Weight

352.21 g/mol

IUPAC Name

5-(benzenesulfonyl)-2-bromo-3-methylpyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C13H10BrN3O2S/c1-9-12(14)16-11-7-8-17(13(11)15-9)20(18,19)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

OJCRYSDECWWDES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)Br

Origin of Product

United States

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